An In-depth Technical Guide to N-(2-Chlorobenzyloxycarbonyloxy)succinimide: Properties, Structure, and Application in Modern Synthesis
An In-depth Technical Guide to N-(2-Chlorobenzyloxycarbonyloxy)succinimide: Properties, Structure, and Application in Modern Synthesis
Introduction
In the intricate field of organic synthesis, particularly in the domain of peptide and medicinal chemistry, the precise and temporary masking of reactive functional groups is paramount. This necessity has driven the development of a vast arsenal of protecting groups, each with unique characteristics of stability and cleavage. Among these, N-(2-Chlorobenzyloxycarbonyloxy)succinimide, commonly abbreviated as Z(2-Cl)-OSu, has emerged as a critical reagent. It serves as an efficient precursor for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Z or Cbz-Cl) protecting group, a derivative of the classical benzyloxycarbonyl (Cbz) group. This guide provides a comprehensive technical overview of Z(2-Cl)-OSu, detailing its chemical properties, structure, and strategic applications, with a focus on its role in solid-phase peptide synthesis (SPPS) for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
N-(2-Chlorobenzyloxycarbonyloxy)succinimide is a stable, solid reagent, a characteristic that offers significant advantages in laboratory settings for handling and storage.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's nature.
| Property | Value | References |
| CAS Number | 65853-65-8 | [2][3][4] |
| Molecular Formula | C12H10ClNO5 | [3][5] |
| Molecular Weight | 283.66 g/mol | [3][6] |
| Appearance | White to very faintly beige powder | [6] |
| Melting Point | 101-105 °C | [3][6] |
| IUPAC Name | (2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | [3] |
| Synonyms | 2-Chlorobenzyl succinimidyl carbonate, Z(2-Cl)-OSu | [2][3] |
| Storage | 2-8°C, in a dry environment | [4][7] |
These properties make Z(2-Cl)-OSu a convenient and reliable reagent for routine use in synthetic laboratories. Its solid state and relatively high melting point contribute to its stability and ease of handling compared to liquid-based reagents.[1]
Molecular Structure and Synthesis
The efficacy of Z(2-Cl)-OSu as a protecting group donor is intrinsically linked to its molecular architecture. The succinimidyl ester moiety serves as an excellent leaving group, facilitating the nucleophilic attack by the target functional group, typically an amine.
Caption: Chemical structure of N-(2-Chlorobenzyloxycarbonyloxy)succinimide.
The synthesis of Z(2-Cl)-OSu is typically achieved through the reaction of 2-chlorobenzyl alcohol with a suitable phosgene equivalent to form the corresponding chloroformate. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a base to yield the final product. This synthetic route is analogous to the preparation of other N-hydroxysuccinimide-activated carbonates.
The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Protecting Group: A Strategic Advantage
The primary application of Z(2-Cl)-OSu is to introduce the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group onto primary and secondary amines. The 2-Cl-Z group is a modification of the well-established benzyloxycarbonyl (Cbz or Z) group, a cornerstone in peptide chemistry since its introduction by Bergmann and Zervas.[8] The presence of the chlorine atom on the ortho position of the benzyl ring modifies the electronic properties of the group, enhancing its stability towards acidic conditions compared to the parent Cbz group.[9]
Orthogonal Protection in Peptide Synthesis
In the complex, multi-step process of solid-phase peptide synthesis (SPPS), the concept of "orthogonal protection" is critical.[10] This strategy involves using multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting others.[10][11] The 2-Cl-Z group, introduced by Z(2-Cl)-OSu, is a key player in this strategy. It is notably stable to the mildly basic conditions (e.g., piperidine) used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group and the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used for the cleavage of the Boc (tert-butyloxycarbonyl) group.[10]
This orthogonal stability makes the 2-Cl-Z group invaluable for several advanced synthetic maneuvers:
-
Selective Side-Chain Modification: It allows for the protection of an amino acid side chain (e.g., lysine) while performing standard Fmoc- or Boc-based chain elongation. The 2-Cl-Z group can then be selectively removed at a later stage to allow for specific modifications like branching, cyclization, or the attachment of reporter molecules.[10]
-
Capping of Deletion Sequences: In SPPS, incomplete coupling reactions can lead to the formation of "deletion peptides," which are often difficult to separate from the target peptide.[1][12] Z(2-Cl)-OSu is a highly effective capping agent.[1] After each coupling step, any unreacted N-terminal amines can be irreversibly capped with the 2-Cl-Z group. This terminates the extension of these failure sequences, simplifying the purification of the final product.[1]
Caption: Orthogonality of common amine protecting groups in peptide synthesis.
Deprotection of the 2-Cl-Z Group
The 2-Cl-Z group is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[10][13] This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. Alternative deprotection methods include the use of strong acids like HBr in acetic acid, although the enhanced acid stability of the 2-Cl-Z group often requires harsher conditions than for the standard Cbz group.[9][14]
Experimental Protocol: Amine Protection using Z(2-Cl)-OSu
The following protocol provides a general methodology for the N-protection of a primary amine using Z(2-Cl)-OSu.
Materials:
-
Amine-containing substrate
-
N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Z(2-Cl)-OSu) (1.1 equivalents)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the amine-containing substrate in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Add Z(2-Cl)-OSu to the reaction mixture in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).
-
Work-up:
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-Cl-Z-protected amine.
-
Conclusion
N-(2-Chlorobenzyloxycarbonyloxy)succinimide is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of use, and the robust and orthogonal nature of the 2-Cl-Z protecting group it installs make it an indispensable tool for peptide chemists and drug development professionals. The strategic application of Z(2-Cl)-OSu, particularly in solid-phase peptide synthesis for capping and side-chain protection, enables the efficient construction of complex molecular architectures, thereby facilitating advancements in chemical biology and medicinal chemistry.
References
-
Ball, H. L., & Mascagni, P. (1995). N-(2-chlorobenzyloxycarbonyloxy)-succinimide as a terminating agent for solid-phase peptide synthesis: Application to a one-step purification procedure. Letters in Peptide Science, 2(1), 49-57. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
-
PubChem. N-(2-Chlorobenzyloxycarbonyloxy)succinimide. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. N-(2-Chlorobenzyloxycarbonyloxy)succinimide. CAS No: 65853-65-8. [Link]
-
BuyersGuideChem. N-(2-Chlorocarbobenzoxyoxy)succinimide | 65853-65-8. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
PrepChem.com. Synthesis of N-(N-benzyloxycarbonylglycyloxy)succinimide. [Link]
-
Pure and Applied Chemistry. N-(2-chlorobenzyloxycarbonyloxy)-succinimide as a terminating agent for solid-phase peptide synthesis: Application to a one-step purification procedure. [Link]
-
CEM Corporation. Protection and Deprotection. [Link]
-
National Institutes of Health. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs. [Link]
-
CAS Common Chemistry. 1-Propanol. [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
-
National Institutes of Health. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]
Sources
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. N-(2-Chlorobenzyloxycarbonyloxy)succinimide | C12H10ClNO5 | CID 580665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-(2-Chlorobenzyloxycarbonyloxy)succinimide(65853-65-8) 13C NMR [m.chemicalbook.com]
- 6. N-(2-Chlorocarbobenzoxyoxy)succinimide | 65853-65-8 - BuyersGuideChem [buyersguidechem.com]
- 7. 65853-65-8|2-Chlorobenzyl (2,5-dioxopyrrolidin-1-yl) carbonate|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. nbinno.com [nbinno.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
